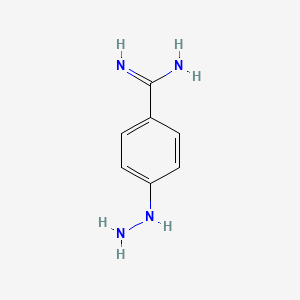

4-Hydrazino-benzamidine

Description

Structure

3D Structure

Properties

CAS No. |

89100-37-8 |

|---|---|

Molecular Formula |

C7H10N4 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-hydrazinylbenzenecarboximidamide |

InChI |

InChI=1S/C7H10N4/c8-7(9)5-1-3-6(11-10)4-2-5/h1-4,11H,10H2,(H3,8,9) |

InChI Key |

NWGUVJQVFQVAHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Hydrazino Benzamidine and Its Analogues

Established Synthetic Pathways to 4-Hydrazino-benzamidine

The synthesis of 4-Hydrazino-benzamidine and its derivatives is a critical area of research, providing essential building blocks for various applications. Established synthetic pathways often involve multi-step procedures, starting from readily available precursors.

Synthesis from Precursors: Esterification and Hydrazination Approaches

A common route to synthesize 4-Hydrazino-benzamidine analogues involves the initial esterification of a suitable benzoic acid precursor, followed by hydrazination. For instance, 4-hydroxybenzoic acid can be esterified to its corresponding methyl ester. This intermediate then undergoes a reaction with hydrazine (B178648) hydrate to yield the hydrazide derivative. nih.govnih.gov This hydrazide serves as a key intermediate for further transformations.

Similarly, other benzoic acid esters, such as those derived from 4-methoxybenzoic acid and benzoic acid, can be converted to their respective hydrazides using hydrazine monohydrate. nih.gov The general scheme for this process involves the reaction of an ester with hydrazine hydrate, often under reflux conditions, to produce the corresponding hydrazide. nih.gov

Another approach starts with p-chloro benzenesulfonamide, which can be reacted with hydrazine hydrate under high temperature and pressure to produce 4-hydrazinobenzene-1-sulfonamide hydrochloride. google.com This method highlights the versatility of hydrazine in nucleophilic substitution reactions on aromatic rings, providing a direct route to hydrazino-substituted compounds.

Multi-step Synthetic Routes for Complex Derivatives

The synthesis of more complex derivatives of 4-Hydrazino-benzamidine often requires multi-step reaction sequences. syrris.jpmdpi.com These synthetic strategies allow for the introduction of various functional groups and heterocyclic moieties, leading to a diverse range of analogues.

For example, a multi-step synthesis can begin with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethyl chloroacetate to form an esterified aldehyde. This intermediate can then undergo a multi-component reaction with dimedone, ethyl acetoacetate, and ammonium acetate to construct a polyhydroquinoline core. mdpi.com The resulting polyhydroquinoline can be further modified, for instance, by converting an ester group to a hydrazide, which can then be used to synthesize Schiff's base derivatives. mdpi.com

Another example involves the synthesis of heterocyclic derivatives of benzamidine (B55565). nih.govresearchgate.net Starting from a suitable benzamidine precursor, a series of reactions including condensation with aromatic acids or treatment with carbon disulfide followed by hydrazination and a Schiff reaction with aromatic aldehydes can lead to the formation of oxadiazole and triazole derivatives, respectively. nih.govresearchgate.net These multi-step approaches provide a powerful tool for creating complex molecules with tailored properties.

Derivatization Techniques for Structural Diversification

The structural diversification of 4-Hydrazino-benzamidine and its analogues is crucial for exploring their chemical space and potential applications. Various derivatization techniques are employed to modify the core structure, introducing new functional groups and molecular scaffolds.

Formation of Hydrazones and Imino Bases

The reaction of the hydrazino group of 4-Hydrazino-benzamidine analogues with aldehydes and ketones is a fundamental method for structural diversification, leading to the formation of hydrazones. mdpi.comorganic-chemistry.orgyoutube.comlibretexts.orglibretexts.orgchemguide.co.uk This condensation reaction is typically straightforward and results in the formation of a C=N bond, linking the benzamidine core to a new substituent. researchgate.net

The formation of hydrazones is a versatile reaction, and a wide variety of aldehydes and ketones can be used, including both aromatic and aliphatic carbonyl compounds. youtube.comathabascau.ca The reaction is often carried out in a suitable solvent, sometimes with the addition of an acid catalyst. researchgate.net The resulting hydrazones are often crystalline compounds and can be readily purified. nih.gov

Beyond simple hydrazone formation, the resulting imino bases can be further modified. For example, the reaction of a hydrazide with an aldehyde can lead to a Schiff base, which can then be used as a precursor for the synthesis of various heterocyclic compounds. uobaghdad.edu.iq

Incorporation of Heterocyclic Scaffolds

The incorporation of heterocyclic scaffolds into the structure of 4-Hydrazino-benzamidine analogues is a key strategy for creating novel compounds with diverse properties. nih.govresearchgate.netresearchgate.netnih.gov This can be achieved through various cyclization reactions, often involving the hydrazino or amidine functionalities.

One common approach is the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles. medicopublication.com For instance, a hydrazide derivative can undergo a ring closure reaction with a suitable reagent, such as an aromatic acid in the presence of a dehydrating agent like POCl3, to form a 1,3,4-oxadiazole ring. medicopublication.com Alternatively, treatment of a hydrazide with carbon disulfide followed by hydrazination and cyclization can lead to the formation of a 1,2,4-triazole ring. nih.govresearchgate.net

Other heterocyclic systems can also be constructed. For example, the reaction of a hydrazide-hydrazone derivative with various reagents can lead to the formation of coumarin, pyridine, thiazole, and thiophene derivatives. nih.gov Furthermore, cyclization reactions involving hydrazine and enediynones, mediated by a copper catalyst, can provide access to pyrazolo[1,5-a]pyridines. rsc.org The synthesis of benzimidazole-pyrazines can be achieved through a sequence of Ugi, hydroamination, and cyclization reactions. researchgate.net

Bio-organometallic Conjugation Strategies

Bio-organometallic chemistry involves the study of biologically active molecules containing a metal-carbon bond. rsc.orgwikipedia.orgresearchgate.netresearchgate.net The conjugation of 4-Hydrazino-benzamidine analogues with organometallic moieties represents an innovative strategy for creating novel compounds with unique properties. nih.gov

One approach involves the reaction of a hydrazino-functionalized molecule with an organometallic precursor containing a reactive group, such as an aldehyde or ketone. unifi.itnih.gov For example, formyl or acetyl organometallic precursors can react with 4-hydrazino-benzenesulphonamide to form bio-organometallic-hydrazones. unifi.itnih.gov This strategy has been used to synthesize derivatives containing ferrocenyl, rhenium tricarbonyl, and manganese tricarbonyl moieties. nih.gov

The resulting bio-organometallic conjugates can be characterized by various spectroscopic techniques, including infrared, NMR, and mass spectrometry. unifi.itnih.gov The incorporation of the organometallic fragment can significantly influence the properties of the parent molecule. These conjugation strategies open up new avenues for the design of novel compounds with potential applications in various fields. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of 4-Hydrazino-benzamidine relies heavily on the careful optimization of reaction conditions. A common strategy for the synthesis of benzamidine derivatives involves the conversion of a corresponding benzonitrile. In the case of 4-Hydrazino-benzamidine, a plausible synthetic route starts from 4-cyanophenylhydrazine or a protected precursor. The Pinner reaction is a classical method for converting nitriles to imidates, which are then ammonolyzed to form the desired benzamidine.

Key parameters that are typically optimized to enhance the reaction yield and purity of the final product include the choice of solvent, reaction temperature, and the nature of the catalyst. For instance, in the synthesis of structurally related benzamidine derivatives, anhydrous conditions are crucial for the Pinner reaction to prevent the hydrolysis of the intermediate imidate ester. The choice of alcohol used as both solvent and reactant in the Pinner reaction can also influence the rate and efficiency of the imidate formation.

To illustrate the impact of reaction conditions on the yield of a closely related compound, p-aminobenzamidine, the following data has been compiled from synthetic procedures of its precursors. This data provides insight into how similar optimizations could be applied to the synthesis of 4-Hydrazino-benzamidine.

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| p-nitrobenzonitrile | Sodium methoxide, Ammonium chloride, Acetic acid | Anhydrous Methanol | 30 then 60 | 7 then 8 | 63.6 |

| p-nitrophenylamidine formate | Iron powder | Ethanol/Water | Reflux | 1 | 81.7 |

| p-nitrophenylamidine formate | Zinc powder | Ethanol/Water | Reflux | 1 | 85.3 |

This interactive table demonstrates how variations in reagents can affect the yield in the reduction step of a similar benzamidine synthesis. The data is based on the synthesis of p-aminobenzamidine precursors and is illustrative of the types of optimizations that would be relevant for 4-Hydrazino-benzamidine.

Another synthetic approach to consider is the direct hydrazinolysis of a suitable precursor, such as a 4-halobenzamidine or a 4-alkoxybenzamidine derivative. The optimization of this reaction would involve screening different hydrazine sources (e.g., hydrazine hydrate, anhydrous hydrazine), reaction temperatures, and the use of catalysts to facilitate the nucleophilic aromatic substitution.

Stereochemical Considerations in Synthesis

While 4-Hydrazino-benzamidine itself is not chiral, the introduction of stereocenters in its analogues opens up possibilities for the development of chiral molecules with specific biological activities. The synthesis of chiral derivatives of 4-Hydrazino-benzamidine requires stereoselective synthetic methods.

One common approach to introduce chirality is through the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, in the synthesis of chiral piperidine derivatives, carbohydrate-based auxiliaries have been successfully employed to achieve high diastereoselectivity in Mannich-type reactions.

Another powerful strategy is the use of chiral catalysts in asymmetric synthesis. Chiral guanidines and their derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. The development of chiral guanidine catalysts has enabled the synthesis of a wide range of enantiomerically enriched compounds with high efficiency and stereoselectivity.

The table below summarizes some common strategies for achieving stereoselectivity in the synthesis of related chiral compounds, which could be adapted for the synthesis of chiral 4-Hydrazino-benzamidine analogues.

| Stereoselective Method | Description | Key Features | Potential Application |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction. | High diastereoselectivity, well-established methodology. | Asymmetric alkylation or addition reactions to a prochiral precursor of a 4-Hydrazino-benzamidine analogue. |

| Chiral Catalyst | A chiral molecule that accelerates a reaction and induces stereoselectivity without being consumed. | High enantioselectivity, catalytic amounts needed. | Enantioselective reduction, oxidation, or carbon-carbon bond-forming reactions in the synthesis of a chiral side chain. |

| Enzyme-Catalyzed Resolution | The use of enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Kinetic resolution of a racemic intermediate in the synthesis of a chiral 4-Hydrazino-benzamidine analogue. |

This interactive table outlines various methods for introducing stereochemistry, which are applicable to the synthesis of chiral analogues of 4-Hydrazino-benzamidine.

Analytical and Spectroscopic Characterization of 4 Hydrazino Benzamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of a benzohydrazide (B10538) derivative, distinct signals reveal the arrangement of protons. For instance, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The coupling patterns between adjacent protons (e.g., ortho, meta coupling) provide information about their relative positions on the ring. Protons of the hydrazino group (-NH-NH₂) and the amidine group (-C(=NH)NH₂) would exhibit characteristic chemical shifts, often appearing as broad signals that can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the benzene ring resonate at specific chemical shifts, which are influenced by the nature of the substituents. The carbon atom of the amidine group would have a characteristic downfield shift due to its bonding to nitrogen atoms.

Table 1: Representative ¹H NMR Spectral Data for a Benzohydrazide Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| NH (Amide) | 9.0 - 11.0 | s (broad) | - |

| NH₂ (Hydrazine) | 4.0 - 5.0 | s (broad) | - |

| NH (Amidine) | 6.0 - 7.0 | s (broad) | - |

Note: 'm' denotes multiplet, 's' denotes singlet. Chemical shifts are indicative and can vary based on solvent and specific derivative structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. upi.edusurfacesciencewestern.cominnovatechlabs.com

The FTIR spectrum of 4-Hydrazino-benzamidine would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) in the hydrazino and amidine groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching of the amidine group would be observed around 1640-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for 4-Hydrazino-benzamidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3500 |

| Amidine (C=N) | Stretching | 1640 - 1690 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected based on their mass-to-charge ratio (m/z).

For 4-Hydrazino-benzamidine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for related compounds involve the cleavage of the C-N and N-N bonds of the hydrazine (B178648) group, as well as fragmentation of the aromatic ring. For example, the loss of NH₂ or the entire hydrazino group would result in characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For 4-Hydrazino-benzamidine (C₇H₁₀N₄), the theoretical percentages would be calculated and compared against experimental results.

Table 3: Theoretical Elemental Composition of 4-Hydrazino-benzamidine (C₇H₁₀N₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 55.98 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 6.73 |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 37.33 |

| Total | | | 150.21 | 100.00 |

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

In an HPLC analysis of 4-Hydrazino-benzamidine, a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifying agent) would be selected to achieve optimal separation. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity compound.

Molecular Modeling and Computational Chemistry of 4 Hydrazino Benzamidine Compounds

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available. jubilantbiosys.comgardp.org This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The primary goal is to build a model, known as a pharmacophore, that encapsulates the essential chemical features required for a molecule to interact with the target and elicit a biological response. gardp.org

The process involves analyzing a series of active and inactive compounds to identify common structural motifs, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity. nih.govresearchgate.net This structure-activity relationship (SAR) data is then used to design new compounds with improved potency and properties. gardp.org For instance, studies on benzamidine-based inhibitors have utilized SAR to explore inhibitor functionality and selectivity, providing valuable insights into this class of compounds. nih.gov Similarly, the design of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents was guided by ligand-based approaches, where a pharmacophore model was developed based on known inhibitors of the multidrug efflux pump target. nih.gov

Computational tools for LBDD can generate 3D models of compounds, assess their conformational flexibility, and align them to deduce the optimal arrangement of pharmacophoric features. researchgate.net This information is critical for designing novel scaffolds or modifying existing ones to enhance their interaction with the intended target.

Structure-Based Drug Design Approaches (e.g., Molecular Docking)

In contrast to LBDD, structure-based drug design (SBDD) relies on the known 3D structure of the target macromolecule, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. uic.edu This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site, leading to high affinity and selectivity. quora.com

A cornerstone of SBDD is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. journaljpri.com Docking algorithms explore various possible conformations of the ligand within the binding pocket and score them based on factors like intermolecular forces, providing an estimate of the binding affinity. mdpi.comnih.gov

Molecular docking has been extensively applied to study benzamidine (B55565) and hydrazine (B178648) derivatives. For example, docking studies on non-sulfonamide benzimidazole-derived N-acylhydrazone scaffolds as carbonic anhydrase-II inhibitors revealed key binding interactions with the enzyme's active site, supporting experimental findings. nih.gov In another study, novel hydrazine derivatives were identified as selective dipeptidyl peptidase-IV (DPP-IV) inhibitors through docking simulations, which helped in assessing their binding modes and selectivity against related enzymes like DPP8 and DPP9. nih.gov The results of these docking studies often include a docking score, which represents the binding energy, and a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.

| Compound/Derivative | Target Protein | Docking Score (Unit) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzimidazole-derived N-acylhydrazone (Compound 9) | Carbonic Anhydrase-II | 52.5 (GOLD fitness score) | Not specified | nih.gov |

| Benzimidazole-derived N-acylhydrazone (Compound 10) | Carbonic Anhydrase-II | 51.7 (GOLD fitness score) | Not specified | nih.gov |

| Benzimidazole-derived N-acylhydrazone (Compound 12) | Carbonic Anhydrase-II | 52.1 (GOLD fitness score) | Not specified | nih.gov |

| Benzenesulfonamide-thiazolidinone hybrid (Compound 4) | Carbonic Anhydrase IX | -9.1 (kcal/mol) | His64, His94, His96, His119, Thr199, Thr200, Zn265 | nih.gov |

| Benzenesulfonamide-thiazolidinone hybrid (Compound 7) | Carbonic Anhydrase IX | -8.9 (kcal/mol) | His94, His96, His119, Thr199, Thr200, Zn265 | nih.gov |

| Hydrazide derivative (Compound 5a) | Colon Cancer Protein (6MTU) | -10.19 (kcal/mol) | ARG83, LYS86, TYR157 | mdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a central element in both ligand-based and structure-based drug design. nih.gov A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and exert its biological activity. bbrc.in These features typically include hydrogen bond acceptors and donors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.govmdpi.com This approach allows for the rapid and cost-effective identification of potential "hits" from millions of compounds, which can then be subjected to further experimental testing. nih.gov

This methodology has been successfully employed to discover novel inhibitors. For instance, virtual screening of publicly available databases led to the discovery of two novel hydrazine derivatives as selective DPP-IV inhibitors. nih.gov In another study, a combination of pharmacophore modeling, docking, and molecular dynamics simulations was used to screen databases and identify novel inhibitors for 4-Hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com The integration of pharmacophore modeling with molecular docking often enhances the efficiency of virtual screening campaigns. nih.gov

Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. ntu.edu.sg MD simulations are powerful computational tools that can predict how a ligand and its target protein behave and interact in a more realistic, solvated environment. mdpi.com

These simulations are crucial for studying the conformational flexibility of both the ligand and the protein, assessing the stability of the ligand-protein complex, and calculating binding free energies. nih.gov For example, MD simulations have been used to reconstruct the entire binding process of the inhibitor benzamidine to the enzyme trypsin, revealing intermediate metastable states that are not apparent from static docking studies. nih.gov These simulations showed that the inhibitor tends to roll on the protein surface before settling into the final binding pocket. nih.gov

In the context of hydrazine derivatives, MD simulations were performed to assess the stability of their complexes with the DPP-IV enzyme and to confirm their binding modes. nih.gov The results helped to validate the findings from virtual screening and docking, providing a higher level of confidence in the potential of these compounds as selective inhibitors. nih.gov By providing detailed insights into the dynamic nature of molecular recognition, MD simulations play a vital role in refining docked poses and understanding the energetic factors that govern ligand binding.

Preclinical in Vitro and Cellular Biological Studies

Cellular Efficacy in Disease Models (e.g., Trypanosoma brucei strains, Periodontitis models)

The therapeutic potential of 4-Hydrazino-benzamidine and its related benzamidine (B55565) analogues has been investigated in cellular models of parasitic diseases and bacterial infections. These studies highlight the compound's class-specific efficacy against key pathogens.

Trypanosoma brucei strains

Periodontitis Models

In the context of periodontitis, a severe gum disease, benzamidine-type compounds have been shown to inhibit the virulence of the key pathogen Porphyromonas gingivalis. nih.govnih.gov These compounds can inhibit arginine-specific cysteine proteinases, known as gingipains (RgpA and RgpB), which are major virulence factors for the bacterium. nih.govnih.gov The inhibition of these enzymes hinders the in vitro growth of P. gingivalis. nih.govnih.gov For instance, the benzamidine derivative 2,6-bis-(4-amidinobenzyl)-cyclohexanone demonstrated a reduction in the lethality of P. gingivalis in a fertilized egg model of infection. nih.gov In addition to direct enzyme inhibition, benzamidine derivatives have been found to interact with the heat-shock protein GroEL in P. gingivalis, suggesting multiple targets contribute to their antibacterial effect. nih.govnih.gov

Table 1: Cellular Efficacy of Benzamidine-Related Compounds in Disease Models Note: Data for specific analogues are presented due to the limited availability of public data for 4-Hydrazino-benzamidine.

| Compound Class / Analogue | Disease Model | Target Organism/Cell | Target/Mechanism of Action | Observed Efficacy |

|---|---|---|---|---|

| Benzamidine Derivatives | Periodontitis | Porphyromonas gingivalis | Gingipains (RgpA, RgpB), GroEL | Inhibition of bacterial growth and virulence |

Cellular Impact Assessment

Assessing the cytotoxic effects of potential therapeutic compounds on non-target mammalian cells is a critical step in preclinical evaluation. Human Embryonic Kidney 293 (HEK-293) cells are a commonly used cell line for this purpose. While specific CC50 (half-maximal cytotoxic concentration) values for 4-Hydrazino-benzamidine in HEK-293 cells are not detailed in the available literature, studies on other benzamidine derivatives provide insight into the general cytocompatibility of this class of compounds. For example, certain novel heterocyclic derivatives of benzamidine were tested for their cytotoxicity against HEK-293 cells and exhibited weak effects, with cell viability remaining above 80% at a concentration of 7.81 μg/mL. Other studies have utilized HEK-293 cells to test the cytotoxicity of various compounds, where IC50 values of less than 4 μM were considered potent. nih.gov This suggests that the benzamidine scaffold can be modified to achieve a favorable selectivity index, being more toxic to pathogens than to human cells.

Table 2: Cytocompatibility Data for Benzamidine-Related Compounds Note: Data for specific analogues are presented due to the limited availability of public data for 4-Hydrazino-benzamidine.

| Compound Class | Cell Line | Assay | Result |

|---|

The primary mechanism of action for antitrypanosomal benzamidine analogues like MDL 73811 is the inhibition of S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov However, the impact of benzamidine derivatives on other essential cellular processes, such as mitochondrial respiration, has also been investigated.

Advanced Research Avenues and Translational Perspectives

Target Identification and Validation Methodologies in Chemical Biology

The identification and validation of protein targets are critical steps in drug discovery and understanding disease mechanisms. The structural attributes of 4-Hydrazino-benzamidine make it an intriguing candidate for the development of chemical probes for these purposes.

Activity-Based Protein Profiling (ABPP): The hydrazine (B178648) moiety of 4-Hydrazino-benzamidine can serve as a reactive handle in the design of activity-based probes (ABPs). ABPP is a powerful chemical proteomic technique that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. upenn.edunih.govmatthewslab.org Hydrazine-containing probes have been shown to target a broad range of enzymes, particularly those with electrophilic cofactors or post-translational modifications. upenn.edunih.govmatthewslab.orgbiorxiv.org A 4-Hydrazino-benzamidine-based ABP could be designed to covalently label specific classes of enzymes, allowing for their identification and the assessment of their activity levels in various physiological and pathological states. The benzamidine (B55565) portion of the molecule could confer specificity, guiding the probe to the active sites of serine proteases, a class of enzymes for which benzamidine is a known inhibitor.

Affinity-Based Protein Profiling: Alternatively, the benzamidine core can be exploited for affinity-based target identification methods. By immobilizing a 4-Hydrazino-benzamidine derivative onto a solid support, such as agarose beads, an affinity chromatography matrix can be created. bvchroma.com This matrix can then be used to capture and isolate proteins from cell lysates that specifically bind to the benzamidine scaffold. nih.gov The captured proteins can subsequently be identified using mass spectrometry, revealing potential molecular targets of 4-Hydrazino-benzamidine and its analogues. nih.gov

| Methodology | Principle | Role of 4-Hydrazino-benzamidine | Potential Outcome |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites. | The hydrazine group acts as a reactive "warhead" to form a covalent bond with the target enzyme. The benzamidine moiety can provide targeting specificity. | Identification of functionally active enzymes that interact with the compound; assessment of enzyme activity in different biological contexts. |

| Affinity-Based Protein Profiling | Capture of target proteins based on non-covalent binding. | The benzamidine core serves as the "bait" to attract and bind specific proteins, which are then isolated for identification. The hydrazine group can be used for immobilization. | Discovery of proteins that bind to the benzamidine scaffold, providing insights into the compound's potential biological targets. |

Prodrug Strategies for Enhanced Delivery

Prodrugs are inactive precursors of therapeutic agents that are converted into their active form within the body, often at the site of action. nih.gov This strategy can improve the pharmacokinetic and pharmacodynamic properties of a drug. The 4-Hydrazino-benzamidine scaffold is amenable to the design of innovative prodrugs.

The hydrazine group offers a versatile chemical handle for modification. It can be derivatized to form hydrazones, which can be designed to be stable in the systemic circulation but are cleaved under specific physiological conditions, such as the acidic microenvironment of tumors, to release the active drug. nih.gov Furthermore, the benzamidine moiety can be leveraged for targeted delivery. For instance, by incorporating 4-Hydrazino-benzamidine into a larger molecule that is a substrate for a specific enzyme overexpressed in cancer cells, a targeted prodrug can be developed. rsc.org Upon enzymatic cleavage, the active 4-Hydrazino-benzamidine derivative would be released locally, minimizing systemic toxicity. rsc.org

Development of Diagnostic Probes and Research Tools

The development of molecular probes for imaging and sensing is a cornerstone of modern biomedical research. The structural features of 4-Hydrazino-benzamidine lend themselves to the creation of novel diagnostic and research tools.

Fluorescent Probes: The hydrazine group can react with various fluorophores to generate fluorescent probes. mdpi.comnih.gov These probes can be designed to exhibit changes in their fluorescence properties upon binding to a specific target or in response to a particular biological event. For example, a fluorescent probe incorporating the 4-Hydrazino-benzamidine scaffold could be used to visualize the localization and activity of serine proteases in living cells. The benzamidine component would direct the probe to the active site of these enzymes, and binding could induce a detectable change in fluorescence.

Positron Emission Tomography (PET) Imaging Agents: The benzamidine scaffold has been explored for the development of PET imaging agents targeting specific enzymes like carbonic anhydrase IX, which is overexpressed in many tumors. scispace.com By radiolabeling a 4-Hydrazino-benzamidine derivative with a positron-emitting isotope, such as Gallium-68, a PET tracer could be synthesized. scispace.com Such a tracer would allow for the non-invasive visualization and quantification of its target in vivo, aiding in cancer diagnosis and the monitoring of treatment response. openmedscience.comrsc.org

| Probe Type | Design Principle | Potential Application |

| Fluorescent Probes | Conjugation of a fluorophore to the 4-Hydrazino-benzamidine scaffold. | Real-time imaging of target enzymes or biological processes in living cells. |

| PET Imaging Agents | Radiolabeling of a 4-Hydrazino-benzamidine derivative with a positron-emitting isotope. | Non-invasive in vivo imaging of disease-related biomarkers for diagnosis and therapy monitoring. |

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid screening of large compound libraries to identify new therapeutic leads. hilarispublisher.commdpi.com The 4-Hydrazino-benzamidine scaffold is well-suited for integration into HTS campaigns.

Combinatorial Chemistry: The reactivity of the hydrazine group allows for the facile synthesis of large and diverse libraries of 4-Hydrazino-benzamidine derivatives through combinatorial chemistry. j-morphology.comnih.gov By reacting 4-Hydrazino-benzamidine with a variety of aldehydes, ketones, or other electrophilic building blocks, a vast array of compounds with different physicochemical properties and biological activities can be generated.

Fragment-Based Screening: The benzamidine core itself can be considered a valuable fragment for fragment-based drug discovery. In this approach, small, low-affinity fragments that bind to a target protein are identified and then elaborated into more potent lead compounds. The 4-Hydrazino-benzamidine molecule can serve as a starting point for fragment growing or linking strategies to develop novel inhibitors for various enzyme targets.

These diverse libraries of 4-Hydrazino-benzamidine derivatives can then be subjected to HTS assays to identify compounds with desired biological activities, such as the inhibition of a particular enzyme or the modulation of a specific signaling pathway. researchgate.netstanford.edu The hits from these screens can then be further optimized to develop new drug candidates.

Conclusion and Future Directions in 4 Hydrazino Benzamidine Research

Summary of Key Research Findings

Benzamidine (B55565) and its derivatives are widely recognized as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes. nih.govekb.eg These enzymes, which include thrombin, trypsin, and plasmin, play significant roles in blood coagulation, digestion, and tissue remodeling. nih.govekb.eg The inhibitory action of benzamidines is attributed to their ability to mimic the natural substrates of these enzymes, thereby blocking their catalytic activity. nih.gov

Hydrazine (B178648) derivatives and their corresponding hydrazones are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. hygeiajournal.commdpi.comnih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular effects. nih.govmdpi.com The reactivity of the hydrazine group allows for the synthesis of a diverse array of heterocyclic compounds and other derivatives, making it a valuable scaffold in drug discovery. mdpi.comnih.gov

Identification of Remaining Research Gaps

Given the nascent stage of research into 4-Hydrazino-benzamidine, the existing research gaps are substantial. The primary and most evident gap is the lack of fundamental characterization of the compound itself.

Key Research Gaps Include:

Synthesis and Characterization: While theoretical synthetic routes can be proposed, optimized and scalable synthesis protocols for 4-Hydrazino-benzamidine are yet to be established and published. Comprehensive characterization using modern analytical techniques is also required.

Biological Activity Screening: The compound has not been systematically screened for its biological activities. Its potential as a serine protease inhibitor, drawing from its benzamidine moiety, remains to be experimentally validated.

Mechanism of Action: Should any biological activity be identified, the underlying mechanism of action would need to be elucidated.

Structure-Activity Relationship (SAR) Studies: There is a complete absence of SAR studies, which are crucial for optimizing the compound's potency and selectivity.

Future Scope for Structural Modification and Exploration

The structure of 4-Hydrazino-benzamidine offers fertile ground for structural modifications to explore and potentially enhance its biological activities.

Potential Avenues for Structural Modification:

Derivatization of the Hydrazine Moiety: The hydrazine group can be readily reacted with various aldehydes and ketones to form a diverse library of hydrazones. This approach is a well-established strategy for discovering compounds with a wide range of pharmacological effects. hygeiajournal.comnih.gov

Substitution on the Benzene (B151609) Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate the compound's electronic and steric properties. This could influence its binding affinity to target enzymes and its pharmacokinetic profile.

Bioisosteric Replacement: The amidine and hydrazine groups could be replaced with other functional groups with similar physicochemical properties to explore their impact on biological activity and to potentially improve drug-like properties.

Potential for Novel Therapeutic and Chemical Biology Applications

The dual functionality of 4-Hydrazino-benzamidine suggests a number of promising avenues for therapeutic and chemical biology applications.

Potential Applications:

Anticoagulant and Anti-thrombotic Agents: Leveraging the serine protease inhibitory potential of the benzamidine group, derivatives of 4-Hydrazino-benzamidine could be investigated as novel anticoagulants targeting enzymes in the coagulation cascade, such as thrombin and Factor Xa.

Anticancer Agents: Some serine protease inhibitors have shown potential in cancer therapy by inhibiting proteases involved in tumor invasion and metastasis. nih.gov This presents a plausible, albeit speculative, therapeutic area for 4-Hydrazino-benzamidine derivatives.

Antimicrobial Agents: The established antimicrobial activity of many hydrazone derivatives suggests that by modifying the hydrazine moiety of 4-Hydrazino-benzamidine, it may be possible to develop novel antibacterial or antifungal agents. nih.gov

Chemical Probes and Diagnostic Tools: The hydrazine group can be used as a reactive handle for conjugation to fluorescent dyes or other reporter molecules. This could enable the development of chemical probes to study the activity and localization of specific serine proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.